diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate
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Overview
Description
Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate is an organic compound that belongs to the class of diesters. It is characterized by the presence of an acetyloxy group and a bromine atom attached to a butanedioate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate typically involves multiple steps starting from diethyl L-tartrate. The process begins with the bromination of diethyl L-tartrate using hydrobromic acid in acetic acid to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate . This intermediate is then acetylated using acetyl chloride in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as azide, leading to the formation of azido derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The acetyloxy group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and acetyloxy group are key functional groups that participate in various chemical reactions. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate: A precursor in the synthesis of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate.
Diethyl (2S,3S)-2-azido-3-hydroxysuccinate: Formed by substitution of the bromine atom with an azide group.
Diethyl (2S,3S)-2,3-epoxysuccinate: An epoxide derivative formed through oxidation reactions.
Uniqueness
This compound is unique due to the presence of both an acetyloxy group and a bromine atom, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C10H15BrO6 |
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Molecular Weight |
311.13 g/mol |
IUPAC Name |
diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate |
InChI |
InChI=1S/C10H15BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h7-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
WAEXOXZYBOQKKQ-JGVFFNPUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](C(=O)OCC)Br)OC(=O)C |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)OC(=O)C |
Origin of Product |
United States |
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